Methyl (4-chloro-3-nitrophenyl)carbamate
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Overview
Description
Methyl (4-chloro-3-nitrophenyl)carbamate is an organic compound with the molecular formula C8H7ClN2O4. It is a derivative of carbamic acid and is characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-chloro-3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-chloro-3-nitrophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl (4-chloro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding phenol and methylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl carbamates.
Reduction: 4-chloro-3-aminophenyl carbamate.
Hydrolysis: 4-chloro-3-nitrophenol and methylamine.
Scientific Research Applications
Methyl (4-chloro-3-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of pesticides and herbicides
Mechanism of Action
The mechanism of action of methyl (4-chloro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt metabolic pathways and lead to the desired biological effect, such as antimicrobial activity .
Comparison with Similar Compounds
- Methyl (4-nitrophenyl)carbamate
- Methyl (3-chloro-4-nitrophenyl)carbamate
- Methyl (4-chloro-2-nitrophenyl)carbamate
Comparison: Methyl (4-chloro-3-nitrophenyl)carbamate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chloro group at the 4-position can enhance its nucleophilicity, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C8H7ClN2O4 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
methyl N-(4-chloro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) |
InChI Key |
VGDOILYESSXJLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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